molecular formula C15H15NO B11964774 (1Z)-1,2-diphenyl-1-propanone oxime CAS No. 6941-83-9

(1Z)-1,2-diphenyl-1-propanone oxime

Cat. No.: B11964774
CAS No.: 6941-83-9
M. Wt: 225.28 g/mol
InChI Key: YTKPYWFDRHHTTK-NXVVXOECSA-N
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Description

(1Z)-1,2-Diphenyl-1-propanone oxime is a stereoisomerically defined oxime derivative characterized by a Z-configuration at the oxime (-NOH) group and two phenyl substituents at the 1- and 2-positions of the propanone backbone. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. Oximes, in general, are pivotal in constructing nitrogen-containing heterocycles via cyclization or rearrangement reactions under catalytic conditions . The Z-configuration of this compound likely influences its tautomeric equilibrium and reactivity, distinguishing it from E-isomers or other oximes with bulkier or electron-deficient substituents.

Properties

CAS No.

6941-83-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(NZ)-N-(1,2-diphenylpropylidene)hydroxylamine

InChI

InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)15(16-17)14-10-6-3-7-11-14/h2-12,17H,1H3/b16-15-

InChI Key

YTKPYWFDRHHTTK-NXVVXOECSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(=NO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1Z)-1,2-diphenyl-1-propanone oxime typically involves the condensation of 1,2-diphenyl-1-propanone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, making it a convenient method for synthesizing oximes.

Industrial Production Methods

Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1Z)-1,2-diphenyl-1-propanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1Z)-1,2-diphenyl-1-propanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions and participate in redox reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, such as hydrolysis and reduction, which can influence its biological activity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of oximes are heavily influenced by substituent electronic and steric profiles. Below is a comparative analysis of (1Z)-1,2-diphenyl-1-propanone oxime with structurally related oximes:

Compound Substituents Key Structural Features Electronic Effects Steric Effects
This compound Two phenyl groups Electron-neutral aromatic rings Moderate π-donor/-acceptor High steric bulk
O-Propargylic oxime 1z Ethoxycarbonyl group Electron-withdrawing substituent Enhances electrophilicity Low steric hindrance
(Z)-1-(2,4-Difluorophenyl) oxime 2,4-Difluorophenyl, triazolyl Strong electron-withdrawing (F), H-bonding (triazole) Polarizes oxime nucleophilicity Moderate bulk from triazole

Key Observations :

  • Electron-withdrawing substituents (e.g., ethoxycarbonyl or fluorine) in analogs enhance electrophilicity at the oxime oxygen, facilitating nucleophilic attacks or cyclizations .
Reactivity and Catalytic Pathways

Catalytic systems profoundly influence reaction pathways. Comparative data for skeletal rearrangements are summarized below:

Compound Catalyst System Product Formed Reaction Pathway Yield (%) Reference
This compound Au-pyridine cocatalyst Oxazine Cyclization + intramolecular transfer Not reported Inferred
O-Propargylic oxime 1z Au (no cocatalyst) Isoxazoline Cyclization + methylene transfer Moderate
O-Propargylic oxime 1z Cu catalyst Azete-N-oxide C–O bond cleavage Low

Mechanistic Insights :

  • Au-pyridine systems promote oxazine formation via cooperative activation, leveraging the base cocatalyst to switch pathways .
  • Cu catalysts favor C–O cleavage, underscoring metal-specific reactivity. The diphenyl groups in the target compound may stabilize transition states in Au-catalyzed pathways due to π-orbital interactions .
Physical and Spectroscopic Properties

While direct data for this compound is scarce, comparisons can be drawn from crystallographic studies of related oximes:

  • (Z)-1-(2,4-Difluorophenyl) oxime exhibits a planar oxime moiety with intermolecular N–H···N hydrogen bonds, enhancing crystal packing stability .
  • Diphenyl-substituted oximes likely display higher melting points and lower solubility in polar solvents compared to fluorinated analogs due to increased hydrophobicity.

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